

# "Ethyl 3-bromo-3,3-difluoropropanoate" molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	<i>Ethyl 3-bromo-3,3-difluoropropanoate</i>
Cat. No.:	B172106

[Get Quote](#)

An In-Depth Technical Guide to **Ethyl 3-bromo-3,3-difluoropropanoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **Ethyl 3-bromo-3,3-difluoropropanoate**, a fluorinated organic compound of interest in synthetic chemistry. Due to its unique structural features, particularly the gem-difluoro group adjacent to a bromine atom, this molecule holds potential as a building block in the synthesis of more complex fluorinated molecules for pharmaceutical and materials science applications.

## Core Compound Data

The fundamental physicochemical properties of **Ethyl 3-bromo-3,3-difluoropropanoate** are summarized below.

Property	Value	Citation(s)
Molecular Formula	C <sub>5</sub> H <sub>7</sub> BrF <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	217.01 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	105836-29-1	<a href="#">[2]</a>
Appearance	Presumed to be a liquid	
Boiling Point	Not available	<a href="#">[1]</a>
Melting Point	Not available	<a href="#">[1]</a>
Density	Not available	<a href="#">[1]</a>

## Synthetic Pathways: The Reformatsky Reaction

While specific experimental protocols for the synthesis and reactions of **Ethyl 3-bromo-3,3-difluoropropanoate** are not extensively detailed in publicly available literature, its structure as an  $\alpha$ -halo ester suggests its utility in classic carbon-carbon bond-forming reactions. The Reformatsky reaction, which involves the reaction of an  $\alpha$ -halo ester with a carbonyl compound in the presence of metallic zinc, is a prime example.[\[3\]](#)[\[4\]](#) This reaction forms a  $\beta$ -hydroxy ester, a valuable intermediate in organic synthesis.[\[3\]](#)

## General Experimental Protocol for a Reformatsky Reaction

The following is a generalized experimental protocol for the Reformatsky reaction, adaptable for **Ethyl 3-bromo-3,3-difluoropropanoate**.

Materials:

- **Ethyl 3-bromo-3,3-difluoropropanoate**
- Aldehyde or ketone
- Activated zinc dust
- Anhydrous solvent (e.g., THF, diethyl ether, or a mixture)

- Aqueous solution of a weak acid (e.g., saturated ammonium chloride)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate)
- Standard laboratory glassware for inert atmosphere reactions

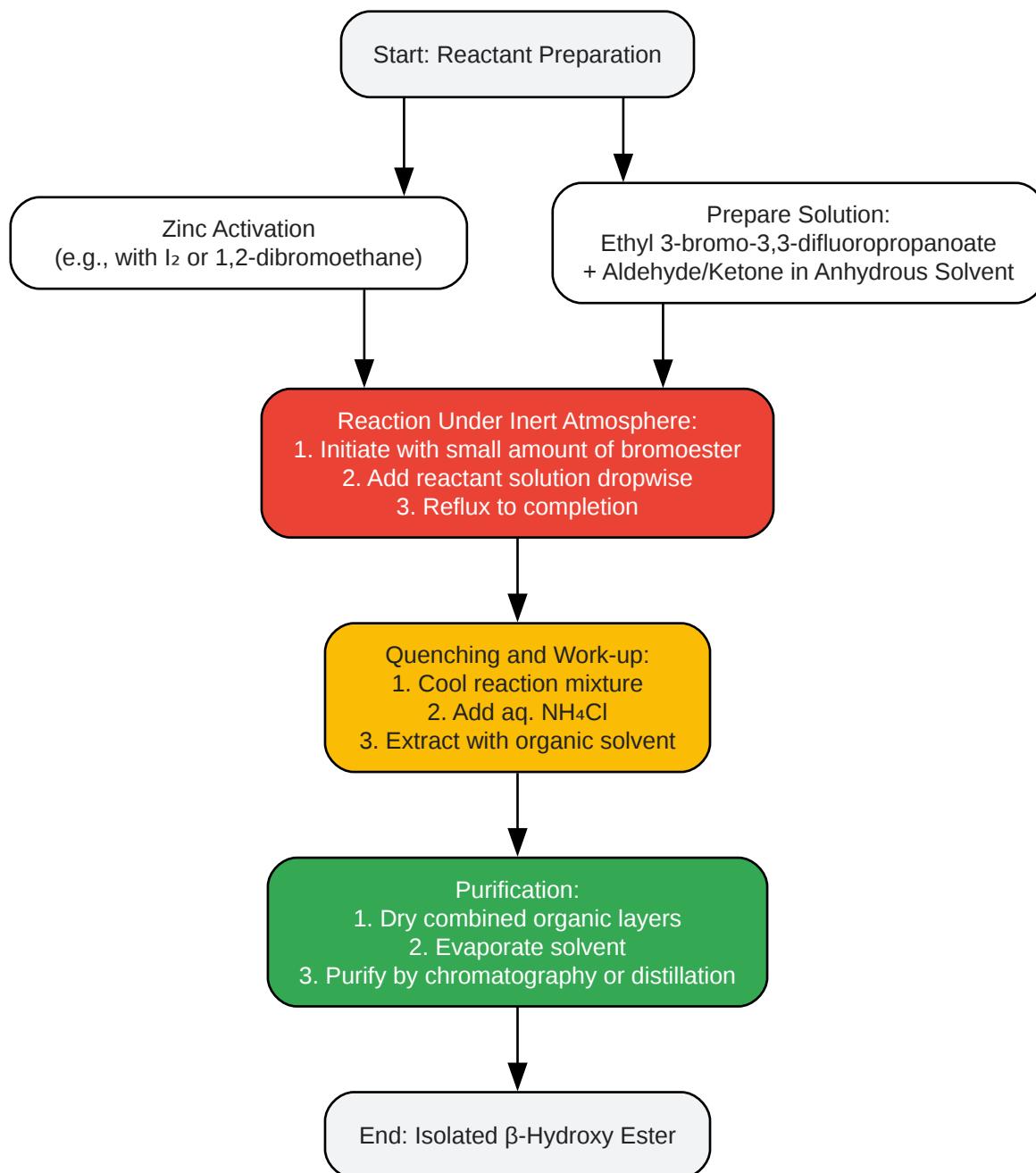
Procedure:

- Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc dust. The zinc can be activated by stirring with a small amount of iodine or 1,2-dibromoethane in the reaction solvent until the color disappears.<sup>[4]</sup>
- Reaction Setup: Under a nitrogen atmosphere, add the anhydrous solvent to the activated zinc.
- Initiation: A small portion of the **Ethyl 3-bromo-3,3-difluoropropionate** is added to the zinc suspension. The reaction mixture may need to be gently heated to initiate the formation of the organozinc reagent (Reformatsky enolate).
- Addition of Reactants: A solution of the aldehyde or ketone and the remaining **Ethyl 3-bromo-3,3-difluoropropionate** in the anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
- Reaction Completion: After the addition is complete, the reaction mixture is stirred and heated under reflux for a specified time (typically 1-3 hours) to ensure complete conversion.
- Work-up: The reaction mixture is cooled to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extraction: The aqueous layer is extracted several times with an organic solvent such as ethyl acetate.
- Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The

resulting crude product can be purified by column chromatography or distillation.

## Logical Workflow of the Reformatsky Reaction

The following diagram illustrates the key stages of the proposed Reformatsky reaction involving **Ethyl 3-bromo-3,3-difluoropropanoate**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a  $\beta$ -hydroxy ester via the Reformatsky reaction.

## Applications in Drug Development and Research

Fluorinated organic molecules are of significant interest in drug development due to the unique properties that fluorine atoms impart, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.<sup>[5]</sup> As a fluorinated building block, **Ethyl 3-bromo-3,3-difluoropropanoate** can serve as a precursor to a variety of more complex molecules with potential therapeutic applications. The  $\beta$ -hydroxy esters produced from its reaction can be further elaborated into novel drug candidates. The presence of the gem-difluoro group is a key structural motif in several approved drugs.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Ethyl 3-bromo-3,3-difluoropropanoate | C5H7BrF2O2 | CID 10900065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. innospk.com [innospk.com]
- To cite this document: BenchChem. ["Ethyl 3-bromo-3,3-difluoropropanoate" molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b172106#ethyl-3-bromo-3,3-difluoropropanoate-molecular-weight-and-formula>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)